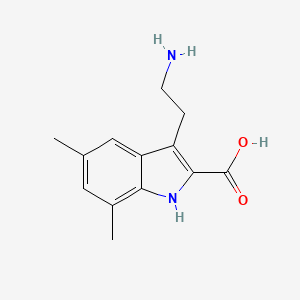

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A specific example involves the synthesis of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the versatility of the synthetic approaches towards triazole derivatives (Bektaş et al., 2010). These methods highlight the broad synthetic adaptability of the triazole core, enabling the introduction of various functional groups to achieve desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, often features significant conformational aspects that influence their chemical behavior and interaction with biological targets. For instance, the molecule of a related triazole compound was found to have an antiperiplanar conformation, facilitating the formation of two-dimensional networks via hydrogen bonds, which could be pivotal for its biological activities (Li et al., 2012).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazole derivatives enables a variety of chemical transformations, leading to a diverse range of compounds with potential biological activity. The facile synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole illustrates the chemical versatility of triazoles (Panchal & Patel, 2011). These reactions are essential for creating compounds with tailored properties for specific applications.

Applications De Recherche Scientifique

-

Quantum Chemical Investigations

- Field: Quantum Chemistry

- Application: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), a derivative of 1,2,4-triazole, is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .

- Method: The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .

- Results: The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .

-

Synthetic Cathinones

- Field: Medicinal Chemistry

- Application: Synthetic cathinones, which have a similar chemical structure to 1,2,4-triazole compounds, are emerging on the drug-use market .

- Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

- Results: Synthetic cathinones are gaining popularity in place of cathinones that became illegal .

-

Organic-Inorganic Nanostructured Hybrids

- Field: Material Science

- Application: Organic-inorganic nanostructured hybrids based on N, N ′-diphenyl- N, N ′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO 2 were prepared .

- Method: The hybrids were prepared via a layer-by-layer deposition method .

- Results: The MTPD/TiO 2 hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface characterization .

-

Anti-Inflammatory Activities of Indole Derivatives

- Field: Medicinal Chemistry

- Application: Anti-inflammatory activities of chalcones of indole were elaborated .

- Method: The activities were tested against carrageenan-induced edema in albino rats .

- Results: The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .

-

Ultraviolet Photodetection

- Field: Material Science

- Application: Organic–inorganic nanostructured hybrids based on N, N ′-diphenyl- N, N ′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO 2 were prepared via layer-by-layer deposition method . These hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation, which endow the hybrids potential applications in the field of ultraviolet photodetection .

- Method: The MTPD/TiO 2 hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .

- Results: The photosensitivity of MTPD/TiO 2 nanostructured hybrids was increased by two times when compared with that of its single component .

-

Antiviral Activity

- Field: Medicinal Chemistry

- Application: 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method: The structure of these derivatives was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .

- Results: Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Orientations Futures

Propriétés

IUPAC Name |

5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHVCOHVMHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350590 | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

59301-24-5 | |

| Record name | 3-(3-Methylphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)